Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate
Overview
Description
Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate is a chemical compound with the molecular formula C13H18N2O4. It is a derivative of nicotinic acid and is often used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted nicotinic acid derivatives .
Scientific Research Applications
Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Industry: The compound is used in the production of agrochemicals and as a building block in material science
Mechanism of Action
The mechanism of action of Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further biochemical reactions. The pathways involved often include nucleophilic attack and subsequent formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
- Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate
- Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
Uniqueness
Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate is unique due to its specific structure, which includes a nicotinic acid core and a Boc-protected amine group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance compared to similar compounds .
Properties
IUPAC Name |
methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10-6-5-9(7-14-10)11(16)18-4/h5-7H,8H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRXQGFBMDNOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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